(4-Propoxybenzyl)amine hydrochloride
Description
(4-Propoxybenzyl)amine hydrochloride is a substituted benzylamine derivative featuring a propoxy group (-OCH₂CH₂CH₃) at the para position of the benzyl moiety. This compound is structurally characterized by a primary amine group attached to a benzyl ring modified with a propoxy substituent. It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of benzimidazole derivatives (e.g., 2-(4-propoxybenzyl)-1H-benzimidazole) and other bioactive molecules .
Properties
IUPAC Name |
(4-propoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-7-12-10-5-3-9(8-11)4-6-10;/h3-6H,2,7-8,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFDIBUAOIUPMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Propoxybenzyl)amine hydrochloride typically involves the nucleophilic substitution of haloalkanes. One common method is the alkylation of ammonia with 4-propoxybenzyl chloride under controlled conditions . This reaction is usually carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation processes. These processes are optimized for high yield and purity, employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(4-Propoxybenzyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions to form different substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and bases such as sodium hydroxide or potassium carbonate are commonly employed.
Major Products Formed
Oxidation: Formation of 4-propoxybenzaldehyde or 4-propoxybenzoic acid.
Reduction: Formation of primary amines or other reduced derivatives.
Substitution: Formation of various substituted amines depending on the reagents used.
Scientific Research Applications
(4-Propoxybenzyl)amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Propoxybenzyl)amine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Alkoxy-Substituted Benzylamines
Key Findings :
- Lipophilicity : The propoxy group increases logP compared to methoxy or ethoxy analogs, enhancing membrane permeability but reducing aqueous solubility .
- Synthetic Yield : Propoxy-substituted benzylamines are synthesized in moderate yields (~60–70%) due to steric hindrance during alkylation, whereas methoxy derivatives achieve higher yields (>85%) .
Halogen-Substituted Benzylamines
Key Findings :
- Electronic Effects : Chloro and trifluoromethyl groups withdraw electron density, increasing acidity of the amine group (pKa ~8.5–9.0) compared to alkoxy derivatives (pKa ~10.2) .
- Biological Activity : Halogenated analogs exhibit stronger σ-receptor binding but lower CNS penetration than propoxy derivatives .
Heterocyclic and Complex Derivatives
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
